N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
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Description
N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H24BrN5OS and its molecular weight is 498.44. The purity is usually 95%.
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Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
A synthesized compound, structurally related to the chemical , demonstrated noticeable DPPH radical scavenging activity along with analgesic and anti-inflammatory activities, comparing favorably with standard treatments (Nayak et al., 2014). This indicates its potential utility in managing oxidative stress and providing relief from pain and inflammation.
Antimicrobial and Anticancer Applications
Research into similar compounds has shown significant antimicrobial activity , suggesting the potential for these chemicals to combat bacterial and fungal infections (Rehman et al., 2016). Additionally, certain derivatives have been explored for their anticancer properties , indicating a promising avenue for therapeutic applications against various types of cancer (Yushyn et al., 2022).
Enzyme Inhibition for Disease Treatment
The enzyme inhibitory potential of certain sulfonamides, including structures related to the chemical , has been investigated, revealing their capacity to inhibit enzymes like α-glucosidase and acetylcholinesterase, which could be beneficial in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Neuroprotective Effects
Compounds bearing the phenylpiperazine moiety have demonstrated significant neuroprotective effects against oxidative stress, suggesting potential applications in protecting neuronal health and combating neurodegenerative diseases (Sameem et al., 2017).
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5OS/c1-17-7-8-20(19(24)15-17)27-21(30)16-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHHTVPKHSNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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